- Congested C-C Bonds by Pd-Catalyzed Enantioselective Allyl-Allyl Cross-Coupling, a Mechanism-Guided Solution, Journal of the American Chemical Society, 2014, 136(19), 7092-7100

Cas no 918-85-4 (3-Methyl-1-penten-3-ol)

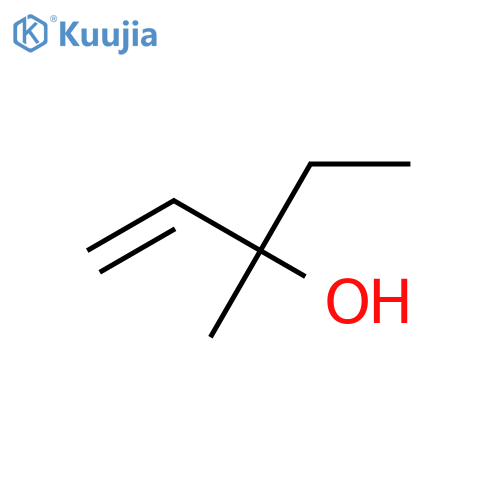

3-Methyl-1-penten-3-ol structure

Nombre del producto:3-Methyl-1-penten-3-ol

3-Methyl-1-penten-3-ol Propiedades químicas y físicas

Nombre e identificación

-

- 3-Methyl-1-penten-3-ol

- 3-methylpent-1-en-3-ol

- 1-PENTEN-3-OL,3-METHYL

- 2-ethyl-3-buten-2-ol

- 3-methyl-1-pentene-3-ol

- 3-methyl-pent-1-en-3-ol

- 3-methyl-pent-1-en-4-yl-3-ol

- EINECS 213-044-2

- Ethylbutenol

- methyl-ethyl-vinyl-carbinol

- 3-Methyl-1-penten-3-ol (ACI)

- (±)-3-Methylpent-1-en-3-ol

- 1-Ethyl-1-methylallyl alcohol

- 3-Hydroxy-3-methyl-1-pentene

- Methylethylvinylcarbinol

- NSC 128156

- 3-Methyl-penten-(1)-ol-(3) [German]

- 3-Methyl-1-penten-3-ol, 99%

- DTXCID60818486

- AKOS009157020

- CHEBI:88375

- Q27160219

- F87391

- (+/-)-3-METHYL-1-PENTEN-3-OL

- SCHEMBL123229

- ethyl methyl vinyl carbinol

- NS00041614

- 4-01-00-02147 (Beilstein Handbook Reference)

- BRN 1361621

- 918-85-4

- 3-Methyl-penten-(1)-ol-(3)

- (.+/-.)-3-Methyl-1-penten-3-ol

- AI3-25136

- 1-PENTEN-3-OL, 3-METHYL-

- NSC-128156

- DTXSID90870794

- NSC128156

-

- MDL: MFCD00004481

- Renchi: 1S/C6H12O/c1-4-6(3,7)5-2/h4,7H,1,5H2,2-3H3

- Clave inchi: HFYAEUXHCMTPOL-UHFFFAOYSA-N

- Sonrisas: OC(CC)(C)C=C

Atributos calculados

- Calidad precisa: 100.08900

- Masa isotópica única: 100.088815

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 1

- Recuento de átomos pesados: 7

- Cuenta de enlace giratorio: 2

- Complejidad: 68.6

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 1

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 1.3

- Superficie del Polo topológico: 20.2

- Carga superficial: 0

- Recuento de constructos de variantes mutuas: nothing

Propiedades experimentales

- Color / forma: Not determined

- Denso: 0.838 g/mL at 25 °C(lit.)

- Punto de fusión: 22.55°C (estimate)

- Punto de ebullición: 117-118 °C(lit.)

- Punto de inflamación: 78 °F

- índice de refracción: n20/D 1.428(lit.)

- Coeficiente de distribución del agua: Not miscible or difficult to mix in water. Soluble in alcohol.

- PSA: 20.23000

- Logp: 1.33340

- Disolución: Not determined

- Presión de vapor: 9.4±0.4 mmHg at 25°C

3-Methyl-1-penten-3-ol Información de Seguridad

- Palabra de señal:warning

- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation

-

Declaración de advertencia:

P264 wash thoroughly after treatment

p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks

p305 if in eyes

p351 rinse carefully with water for a few minutes

p338 remove contact lenses (if any) and easy to operate, continue rinsing

p337 if eye irritation persists

p313 get medical advice / care - Número de transporte de mercancías peligrosas:UN 1987 3/PG 3

- Wgk Alemania:3

- Código de categoría de peligro: 10-22

- Instrucciones de Seguridad: S16; S36

- Rtecs:SB3495000

-

Señalización de mercancías peligrosas:

- Términos de riesgo:R; R10; R22

- Categoría de embalaje:III

- Nivel de peligro:3

- TSCA:Yes

- Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

- Período de Seguridad:3

- Grupo de embalaje:III

3-Methyl-1-penten-3-ol PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| City Chemical | M1202-25GM |

3-Methyl-1-penten-3-ol |

918-85-4 | 99% | 25gm |

$175.16 | 2023-09-19 | |

| 1PlusChem | 1P003K5G-250mg |

3-Methyl-1-penten-3-ol |

918-85-4 | 95%+ | 250mg |

$24.00 | 2025-02-20 | |

| A2B Chem LLC | AB65284-250mg |

3-METHYL-1-PENTEN-3-OL |

918-85-4 | 95%+ | 250mg |

$26.00 | 2024-07-18 | |

| 1PlusChem | 1P003K5G-1g |

3-Methyl-1-penten-3-ol |

918-85-4 | 98%(stabilized with TBC);RG | 1g |

$49.00 | 2025-02-20 | |

| 1PlusChem | 1P003K5G-100mg |

3-Methyl-1-penten-3-ol |

918-85-4 | 95%+ | 100mg |

$17.00 | 2025-02-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1842963-1g |

3-Methyl-1-penten-3-ol |

918-85-4 | 98% | 1g |

¥468.00 | 2024-04-25 | |

| A2B Chem LLC | AB65284-5g |

3-METHYL-1-PENTEN-3-OL |

918-85-4 | 98% | 5g |

$195.00 | 2024-07-18 | |

| City Chemical | M1202-5GM |

3-Methyl-1-penten-3-ol |

918-85-4 | 99% | 5gm |

$57.76 | 2023-09-19 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-231822-4.5 g |

3-Methyl-1-penten-3-ol, |

918-85-4 | ≥95% | 4.5 g |

¥1,279.00 | 2023-07-11 | |

| 1PlusChem | 1P003K5G-5g |

3-Methyl-1-penten-3-ol |

918-85-4 | 98%(stabilized with TBC);RG | 5g |

$160.00 | 2025-02-20 |

3-Methyl-1-penten-3-ol Métodos de producción

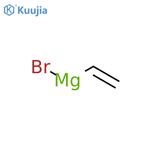

Synthetic Routes 1

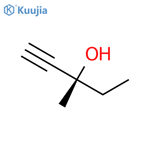

Synthetic Routes 2

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Cysteamine , Palladium Solvents: Ethanol ; 7 h, 1 bar, rt

Referencia

- Hydrogen Bond Network Induced by Surface Ligands Shifts the Semi-hydrogenation Selectivity over Palladium Catalysts, Journal of the American Chemical Society, 2023, 145(18), 10178-10186

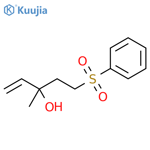

Synthetic Routes 3

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: CuPd (silica-supported) , Copper, compd. with palladium (2:1) (silica-supported) Solvents: Ethanol

Referencia

- Selective Liquid-Phase Semihydrogenation of Functionalized Acetylenes and Propargylic Alcohols with Silica-Supported Bimetallic Palladium-Copper Catalysts, Journal of Organic Chemistry, 2001, 66(5), 1647-1656

Synthetic Routes 4

Synthetic Routes 5

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Gold (nitrogen doped carbon bonded) , Carbon nitride (gold bonded) Solvents: Toluene , Water ; 20 min, 1 - 5 bar, 303 K

Referencia

- Design of Single Gold Atoms on Nitrogen-Doped Carbon for Molecular Recognition in Alkyne Semi-Hydrogenation, Angewandte Chemie, 2019, 58(2), 504-509

Synthetic Routes 6

Synthetic Routes 7

Synthetic Routes 8

Synthetic Routes 9

Synthetic Routes 10

Synthetic Routes 11

Synthetic Routes 12

Synthetic Routes 13

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Cobalt alloy, base, Co 56,Pd 44 Solvents: Ethanol ; 60 min, 1 atm, rt

Referencia

- Ultrafine PdCo bimetallic nanoclusters confined in N-doped porous carbon for the efficient semi-hydrogenation of alkynes, Dalton Transactions, 2022, 51(42), 16361-16370

Synthetic Routes 14

Condiciones de reacción

1.1 Reagents: Quinoline , Hydrogen Catalysts: Palladium Solvents: Ethanol ; 1 bar, 298 K

Referencia

- Separation of kinetics and mass-transport effects for a fast reaction: the selective hydrogenation of functionalized alkynes, Catalysis Today, 2003, 79, 79-80

Synthetic Routes 15

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium , L-Seryl-L-seryl-L-lysyl-L-lysyl-L-serylglycyl-L-seryl-L-tyrosyl-L-serylglycyl-L-… Solvents: Water ; 30 min, 50 kPa, rt

Referencia

- Effects of Substrate Molecular Structure on the Catalytic Activity of Peptide-Templated Pd Nanomaterials, Journal of Physical Chemistry C, 2014, 118(5), 2518-2527

Synthetic Routes 16

Condiciones de reacción

1.1 Reagents: Sodium amalgam Solvents: Methanol

Referencia

- Desulfonylation reactions, Organic Reactions (Hoboken, 2008, 72, 367-656

Synthetic Routes 17

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium alloy, base, Pd 64,Cu 36 Solvents: Ethanol ; 55 min, rt

Referencia

- Acceleration of the semi-hydrogenation of alkynes over an N-doped porous carbon sphere-confined ultrafine PdCu bimetallic nanoparticle catalyst, Physical Chemistry Chemical Physics, 2023, 25(5), 4201-4210

Synthetic Routes 18

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Carbon , Palladium, compd. with zinc (1:1) Solvents: Ethanol ; 50 min, 1 atm, rt

Referencia

- Ultrafine PdZn bimetallic nanoparticles anchored on sulfur-doped mesoporous carbon for the partial hydrogenation of alkynols, Catalysis Today, 2022, 405, 405-406

Synthetic Routes 19

Synthetic Routes 20

3-Methyl-1-penten-3-ol Raw materials

3-Methyl-1-penten-3-ol Preparation Products

3-Methyl-1-penten-3-ol Literatura relevante

-

Zichao Wei,Hanyi Duan,Gengsheng Weng,Jie He J. Mater. Chem. C 2020 8 15956

-

Tianbin Wu,Tao Jiang,Baoji Hu,Buxing Han,Jinling He,Xiaosi Zhou Green Chem. 2009 11 798

-

Charlotte Wiles,Paul Watts Green Chem. 2012 14 38

-

4. CCCCXLIX.—Properties of conjugated compounds. Part XIV. An examination of the homogeneity of seven monomethyl- and dimethyl-butadienes and the influence of the position of alkyl substitution in these substances on refractivityErnest Harold Farmer,Frank Louis Warren J. Chem. Soc. 1931 3221

-

Shuang Bi,Xiaoyuan Niu,Fan Yang,Ying Xu,Yixin Dai,Ye Liu,Qi Zhou Food Funct. 2022 13 10956

918-85-4 (3-Methyl-1-penten-3-ol) Productos relacionados

- 505-32-8(Isophytol)

- 1179362-44-7(3-Fluoro-5-(trifluoromethyl)picolinimidamide hydrochloride)

- 104294-63-5(1-(4-Ethoxyphenyl)ethanamine)

- 1823902-93-7(4-Chloro-6-((methylamino)methyl)picolinonitrile)

- 42045-05-6(5-Amino-2-chlorocinnamic acid)

- 2227900-43-6((3S)-3-(3-cyanophenyl)-3-hydroxypropanoic acid)

- 1858176-37-0(4-(3-Fluoro-2-hydroxypropyl)-1lambda6-thiomorpholine-1,1-dione)

- 21061-10-9(cis-8,11,14-Eicosatrienoic Acid Methyl Ester)

- 1804625-82-8(Methyl 4-(bromomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-5-acetate)

- 2229101-76-0(1-{1-(1H-indol-3-yl)methylcyclopropyl}cyclopropan-1-amine)

Proveedores recomendados

Hefei Zhongkesai High tech Materials Technology Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Reactivos

Baoji Haoxiang Bio-technology Co.Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

Miembros de la medalla de oro

Proveedor de China

Lote

PRIBOLAB PTE.LTD

Miembros de la medalla de oro

Proveedor de China

Reactivos

Minglong (Xianning) Medicine Co., Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote